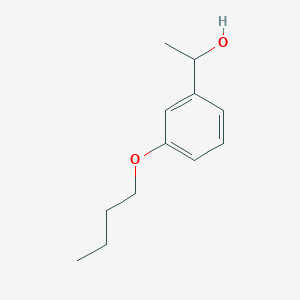
1-(4-n-Butoxy-3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-n-Butoxy-3-methylphenyl)ethanol is an organic compound belonging to the class of phenyl alcohols. It features a phenyl ring substituted with a butoxy group at the 4-position and a methyl group at the 3-position, along with an ethanolic hydroxyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-n-Butoxy-3-methylphenyl)ethanol can be synthesized through several synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of 4-n-butoxytoluene with ethylene oxide in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The compound can also be prepared by reacting 4-n-butoxytoluene with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Análisis De Reacciones Químicas
1-(4-n-Butoxy-3-methylphenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(4-n-butoxy-3-methylphenyl)ethanone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-(4-n-butoxy-3-methylphenyl)ethane.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromyl chloride (CrO2Cl2) and pyridinium chlorochromate (PCC).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or sulfonates can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-n-butoxy-3-methylphenyl)ethanone
Reduction: 1-(4-n-butoxy-3-methylphenyl)ethane
Substitution: Various substituted phenyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-n-Butoxy-3-methylphenyl)ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
1-(4-n-Butoxy-3-methylphenyl)ethanol is similar to other phenyl alcohols such as 1-(4-methoxy-3-methylphenyl)ethanol and 1-(4-ethoxy-3-methylphenyl)ethanol. its unique butoxy group imparts distinct chemical properties that differentiate it from these compounds. The presence of the butoxy group enhances its lipophilicity, making it more suitable for certain applications.
Comparación Con Compuestos Similares
1-(4-methoxy-3-methylphenyl)ethanol
1-(4-ethoxy-3-methylphenyl)ethanol
1-(4-propoxy-3-methylphenyl)ethanol
1-(4-benzyloxy-3-methylphenyl)ethanol
Propiedades
IUPAC Name |
1-(4-butoxy-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-15-13-7-6-12(11(3)14)9-10(13)2/h6-7,9,11,14H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFACNHMYIVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














